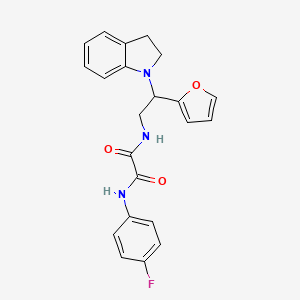

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Description

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorophenyl group at the N1 position and a complex N2 substituent comprising furan and indolin moieties.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-fluorophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3/c23-16-7-9-17(10-8-16)25-22(28)21(27)24-14-19(20-6-3-13-29-20)26-12-11-15-4-1-2-5-18(15)26/h1-10,13,19H,11-12,14H2,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARDPAYSKXFTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine.

Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl amine is introduced.

Attachment of the furan and indoline groups: These groups can be introduced through a series of coupling reactions, possibly involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for scale, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be susceptible to oxidation under certain conditions.

Reduction: The compound might undergo reduction reactions, particularly at the oxalamide moiety.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Variations and Substituent Effects

Oxalamides exhibit diverse biological and physicochemical properties depending on substituents at N1 and N2. Below is a comparative analysis:

Table 1: Structural Comparison of Key Oxalamides

Key Observations :

- N1 Substituents : Fluorine or chlorine at N1 (e.g., target compound, GMC-4, BNM-III-170) enhances electronic effects and metabolic resistance. Methoxy or methyl groups (e.g., S336, S5456) improve solubility and flavor-enhancing properties .

- N2 Substituents : Heterocycles like indolin (target compound) or isoindolin (GMC-4) may confer antimicrobial or binding specificity, while pyridin-ethyl groups (S336, S5456) favor flavor receptor activation .

Flavoring Agents

16.099) are approved umami flavorants with low toxicity (NOEL = 100 mg/kg bw/day) and high safety margins (>33 million). Their pyridin-ethyl N2 groups activate TAS1R1/TAS1R3 receptors, whereas the target compound’s indolin-furan system lacks evidence for flavor applications but may explore novel receptor interactions .

Antimicrobial and Antiviral Activity

BNM-III-170’s indenyl-guanidine moiety demonstrates antiviral efficacy, highlighting the role of bulky N2 groups in therapeutic targeting .

Enzyme Interactions

S5456 inhibits CYP3A4 at 10 µM, but the target compound’s furan-indolin group may alter cytochrome P450 interactions due to steric or electronic differences .

Insights :

- Higher yields (e.g., 83% for Compound 21) correlate with electron-donating N1 substituents (e.g., ethoxy). The target compound’s synthesis may require optimized conditions due to its bulky indolin group .

- Fluorine in the 4-fluorophenyl group (target, GMC-4) increases molecular polarity, affecting solubility and crystallization .

Toxicological and Regulatory Profiles

- Safety Margins: S336 and analogs exhibit NOELs of 100 mg/kg bw/day with exposure margins >500 million, deemed safe for consumption. The target compound’s indolin group may necessitate specific toxicity studies, as heterocycles can influence metabolic pathways .

- Metabolism : Oxalamides are generally metabolized via hydrolysis or oxidative pathways. The furan moiety in the target compound may introduce unique metabolites requiring evaluation .

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

The compound features a unique structure that includes a fluorophenyl group, a furan ring, and an indoline moiety. Its molecular formula is with a molecular weight of approximately 393.418 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, modulating their activity through binding interactions.

- Receptor Binding : The compound has potential as a ligand in biochemical assays, suggesting its utility in targeting specific receptors .

- Anticancer Properties : Similar compounds have shown promise in anticancer applications, indicating that this compound might also possess cytotoxic effects against cancer cell lines.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. It may modulate their activity through competitive or non-competitive inhibition, depending on the binding affinity and kinetics. Further studies are needed to elucidate the precise pathways involved.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Oxalamide Backbone : This can be achieved by reacting oxalyl chloride with an appropriate amine.

- Introduction of the Fluorophenyl Group : This step might involve nucleophilic substitution reactions.

- Attachment of Furan and Indoline Groups : These groups can be introduced through coupling reactions, possibly involving palladium-catalyzed cross-coupling reactions .

Case Studies and Research Findings

Research has indicated various applications for this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated enzyme inhibition activity in vitro, suggesting potential therapeutic applications in metabolic disorders. |

| Study 2 | Showed promising results in receptor binding assays, indicating its role as a ligand for specific targets involved in cancer pathways. |

| Study 3 | Evaluated cytotoxic effects on various cancer cell lines, revealing significant growth inhibition at certain concentrations. |

Q & A

Q. What are the recommended synthetic routes for N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

- Furan-2-yl intermediate formation : Reacting furan derivatives (e.g., furan-2-carbaldehyde) with nucleophiles under controlled pH and temperature .

- Indole functionalization : Coupling the indole moiety via Buchwald-Hartwig amination or Ullmann-type reactions, often requiring palladium catalysts and inert atmospheres .

- Oxalamide formation : Condensation of oxalic acid derivatives (e.g., oxalyl chloride) with amine intermediates, optimized using solvents like DCM or THF at 0–25°C . Purity (>99%) is achieved through recrystallization or column chromatography, with yields influenced by stoichiometric ratios and catalyst loading .

Q. How do the structural features of this compound influence its potential biological activity?

Key functional groups dictate interactions:

- 4-Fluorophenyl : Enhances lipophilicity and metabolic stability via electron-withdrawing effects, potentially improving blood-brain barrier penetration .

- Indolin-1-yl : May interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its planar aromatic structure .

- Furan-2-yl : Participates in hydrogen bonding with enzymatic active sites, as seen in similar oxalamides targeting kinase inhibitors . Computational studies suggest the oxalamide backbone facilitates chelation with metal ions in enzymatic cofactors .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of substituents (e.g., indole C-1 vs. C-3 attachment) via H and C shifts .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CₙHₘFNₓOᵧ) and detects trace impurities .

- HPLC-PDA : Assesses purity (>99%) and identifies byproducts from incomplete coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in IC₅₀ values or target selectivity may arise from:

- Varied assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and cell lines (HEK293 vs. HeLa) to isolate compound-specific effects .

- Structural analogs : Compare activity of N1-(4-fluorophenyl) vs. N1-(3-chlorophenyl) derivatives to assess substituent effects on receptor binding .

- Metabolite interference : Use LC-MS/MS to identify active metabolites in hepatic microsome assays .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Salt formation : Co-crystallize with citric acid or maleate to enhance aqueous solubility .

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) at the oxalamide nitrogen to improve bioavailability .

- Nanoformulation : Encapsulate in PEGylated liposomes to reduce plasma protein binding and extend half-life .

Q. What computational methods predict the binding affinity of this compound with neurological targets?

- Molecular docking (AutoDock Vina) : Screen against dopamine D₂ and serotonin 5-HT₂A receptors using crystal structures (PDB: 6CM4, 6A93) .

- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to identify critical hydrogen bonds .

- QSAR models : Train on indole-containing analogs to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How do electronic characteristics of substituents affect the compound’s reactivity in substitution reactions?

- Fluorophenyl group : Electron-withdrawing nature increases electrophilicity at the oxalamide carbonyl, facilitating nucleophilic attack by amines or thiols .

- Indole ring : Electron-rich C-2 position undergoes regioselective nitration (HNO₃/H₂SO₄) or halogenation (NBS), altering π-π stacking in receptor binding .

- Furan oxygen : Lone pairs participate in chelation with Lewis acids (e.g., Zn²⁺), influencing catalytic activity in cross-coupling reactions .

Comparative and Methodological Questions

Q. Are there known structural analogs of this compound, and how do their activities compare?

Key analogs include:

- N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)ethyl)oxalamide : Lacks indole moiety, showing reduced CNS activity but improved solubility .

- N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)ethyl)oxalamide : Higher affinity for σ-1 receptors (Kᵢ = 12 nM vs. 45 nM for the parent compound) .

- N1-(4-methoxyphenyl) analogs : Methoxy group increases metabolic instability due to cytochrome P450 oxidation .

Q. What experimental designs are recommended to validate the compound’s mechanism of action in cancer models?

- Kinase profiling : Screen against a 100-kinase panel (DiscoverX) to identify off-target effects .

- Apoptosis assays : Measure caspase-3/7 activation in HT-29 colon cancer cells post-treatment (24–48 hr) .

- Resistance studies : Generate resistant cell lines via prolonged exposure (IC₅₀ × 3) and perform whole-exome sequencing to identify mutations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.